5-Methyl-2,3-hexanedione
Overview
Description
5-Methyl-2, 3-hexanedione, also known as acetyl isopentanoyl or acetyl isovaleryl, belongs to the class of organic compounds known as alpha-diketones. These are organic compounds containing two ketone groups on two adjacent carbon atoms. 5-Methyl-2, 3-hexanedione is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 5-methyl-2, 3-hexanedione is primarily located in the cytoplasm. 5-Methyl-2, 3-hexanedione is a sweet, brown, and butter tasting compound that can be found in coffee and coffee products and potato. This makes 5-methyl-2, 3-hexanedione a potential biomarker for the consumption of these food products.
Mechanism of Action
5-Methylhexane-2,3-dione, also known as 5-Methyl-2,3-hexanedione, is an organic compound with a wide range of applications in organic synthesis . Here is an overview of its mechanism of action:
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of other compounds, such as ketones, esters, and enols .
Mode of Action
The mode of action of 5-Methylhexane-2,3-dione is primarily through its role as a reactant in organic synthesis. It interacts with other compounds under specific conditions to form new compounds .
Biochemical Pathways
It’s known that it can be used as a catalyst in organic synthesis reactions .
Pharmacokinetics
It’s known that it has a molecular weight of 12817, a density of 0924, and a boiling point of 176℃ .
Result of Action
The result of 5-Methylhexane-2,3-dione’s action is the formation of new compounds. It’s used as an intermediate in the synthesis of other compounds, such as ketones, esters, and enols .
Action Environment
The action of 5-Methylhexane-2,3-dione is influenced by environmental factors such as temperature and the presence of other reactants. It should be stored at -20℃ and kept away from fire sources and oxidizing agents .
Properties
IUPAC Name |
5-methylhexane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(2)4-7(9)6(3)8/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLJXVUAWLNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049215 | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
yellowish liquid oil with a butter odour | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; miscible with alcohol, propylene glycol, and glycerol | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 (22°) | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/94/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13706-86-0 | |
Record name | 5-methyl-2,3-hexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13706-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Hexanedione, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7049215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylhexane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2,3-HEXANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI95KZ32L4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methyl-2,3-hexanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 5-methyl-2,3-hexanedione in chemical synthesis?
A1: this compound serves as a valuable precursor in organic synthesis. One notable application involves its conversion to oxime derivatives, such as 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and this compound dioxime (H2MHDDO) []. These oxime derivatives exhibit interesting biological properties, particularly as potential antimicrobial agents [, ].
Q2: How does this compound dioxime interact with metal ions, and what are the potential implications of these interactions?
A2: this compound dioxime (H2MHDDO) can act as a ligand, forming complexes with various metal ions like Fe(II), Cu(II), and Hg(II) []. This complexation involves the oxime groups coordinating with the metal center. The resulting metal complexes have been investigated for their structural, magnetic, and spectral properties []. Notably, Cu(II) complexes containing H2MHDDO as a ligand have shown promising antimicrobial activity [].
Q3: Can this compound be enzymatically reduced, and what are the products of this reaction?
A3: Yes, a specific enzyme called 2,3-butanediol dehydrogenase from Bacillus clausii DSM 8716T (BcBDH) can catalyze the asymmetric reduction of this compound []. This enzymatic reduction primarily yields 5-methyl-3-hydroxy-2-hexanone, with a smaller amount of 5-methyl-2-hydroxy-3-hexanone also formed []. This enzymatic approach provides a route to synthesize chiral hydroxy ketones, which are valuable building blocks in various chemical syntheses.
Q4: Is there any research on the analytical methods used to detect and quantify this compound and its derivatives?
A4: Research indicates that this compound dioxime (H2MHDDO) can be employed as an analytical reagent for the separation and extractive spectrophotometric determination of nickel, particularly in steel and alloy samples []. This suggests the potential use of H2MHDDO in analytical chemistry for metal ion detection and quantification.
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